2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid
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Overview
Description
2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid is an organic compound that belongs to the class of fluorinated aromatic amines This compound is characterized by the presence of a fluorine atom on the phenyl ring and an amino group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid typically involves the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reaction: The resulting 3-fluoroaniline is coupled with 3-pyridinecarboxylic acid under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Chlorophenyl)amino]pyridine-3-carboxylic acid
- 2-[(3-Bromophenyl)amino]pyridine-3-carboxylic acid
- 2-[(3-Methylphenyl)amino]pyridine-3-carboxylic acid
Uniqueness
2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s stability and reactivity, making it a valuable tool in various scientific applications.
Biological Activity
2-[(3-Fluorophenyl)amino]pyridine-3-carboxylic acid, often referred to by its chemical formula C12H9FN2O2, is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.
- Molecular Formula : C12H9FN2O2
- CAS Number : 57978-55-9
- Synonyms : 2-[(3-fluorophenyl)amino]nicotinic acid
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, studies have shown that pyridine derivatives can possess significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 2.18–3.08 μM, suggesting potential efficacy for this compound in treating bacterial infections .
Compound | MIC (µM) | Bacterial Strains |
---|---|---|
Compound A | 2.18 | S. aureus |
Compound B | 3.08 | E. coli |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been investigated through its effects on cyclooxygenase (COX) enzymes. In vitro studies suggest that similar compounds can inhibit COX-1 and COX-2, leading to reduced inflammation. The IC50 values for related derivatives against COX-2 were reported at approximately 0.04 µmol, indicating a comparable effectiveness to established anti-inflammatory drugs like celecoxib .
Compound | IC50 (µmol) | Target Enzyme |
---|---|---|
Celecoxib | 0.04 ± 0.01 | COX-2 |
Compound X | 0.04 ± 0.02 | COX-2 |
Anticancer Activity
The anticancer properties of this compound are also noteworthy. Studies have shown that pyridine derivatives can inhibit specific kinases involved in cancer cell proliferation. For example, compounds structurally similar to this compound have demonstrated the ability to disrupt signaling pathways critical for tumor growth .
In a study involving various cancer cell lines, it was found that these compounds could significantly reduce cell viability at micromolar concentrations.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes such as COX and various kinases.
- Signal Transduction Modulation : It is suggested that the compound can modulate pathways involved in inflammation and cancer progression.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several pyridine derivatives, including this compound, against a panel of pathogenic bacteria. The findings indicated a promising antibacterial effect, warranting further exploration into its clinical applications.
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyridine derivatives in animal models of induced inflammation. Results demonstrated that treatment with these compounds led to a significant decrease in inflammatory markers and symptoms.
Properties
IUPAC Name |
2-(3-fluoroanilino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-8-3-1-4-9(7-8)15-11-10(12(16)17)5-2-6-14-11/h1-7H,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEHASQDYHUQAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=C(C=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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